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Compound of Interest

Compound Name: 1,4-Dipropionyloxybenzene

Cat. No.: B1582848

This guide provides a comprehensive technical overview of 1,4-Dipropionyloxybenzene, a
molecule of interest for researchers in dermatology, cosmetology, and drug development. We
will delve into its chemical and physical properties, provide a detailed synthesis protocol,
analyze its spectroscopic characteristics, and explore its primary mechanism of action and
applications.

Introduction to 1,4-Dipropionyloxybenzene

1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is an esterified
derivative of hydroquinone. The addition of two propionyl groups enhances the stability and
modifies the lipophilicity of the parent hydroquinone molecule, which can be advantageous for
formulation and dermal penetration. Its primary area of application is in the cosmetic and
pharmaceutical industries as a skin-lightening agent due to its ability to inhibit tyrosinase, a key
enzyme in melanin synthesis.[1] This guide will provide researchers and drug development
professionals with the core scientific information required to work with and understand this
compound.

Chemical and Physical Properties

1,4-Dipropionyloxybenzene is a solid at room temperature. Its key properties are summarized
in the table below.
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Property Value Source(s)
Molecular Formula C12H1404 [2][3]
Molecular Weight 222.24 g/mol [2][3]

CAS Number 7402-28-0 [2][4]
Appearance White solid / Colorless liquid [4115]
Melting Point 112-114 °C [41[5]
Boiling Point 313.9 °C at 760 mmHg [4]

Flash Point 152.6 °C [4]

Hydroquinone dipropionate,
Synonyms 1,4-Phenylene dipropionate, [1][4]

Benzene-1,4-diyl dipropanoate

Synthesis of 1,4-Dipropionyloxybenzene

The synthesis of 1,4-Dipropionyloxybenzene is typically achieved through the esterification of
hydroquinone with propionyl chloride.[5] This is a standard acylation reaction where the
hydroxyl groups of the phenol react with the acyl chloride. The use of a non-nucleophilic base
is recommended to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

Materials:

Hydroquinone (1 equivalent)

Propionyl chloride (2.2 equivalents)

Pyridine (or Triethylamine) (2.5 equivalents)

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
hydroquinone in anhydrous DCM.

Add pyridine to the solution and cool the flask in an ice bath to 0 °C.
Slowly add propionyl chloride dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, guench the reaction by slowly adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCI, saturated
sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexane) to yield pure 1,4-Dipropionyloxybenzene.

Causality Behind Experimental Choices:

 Inert Atmosphere: Prevents oxidation of hydroquinone.

e Anhydrous Solvent: Prevents the hydrolysis of propionyl chloride.
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» Pyridine/Triethylamine: Acts as a base to neutralize the HCI generated during the reaction,
driving the equilibrium towards the product.

« Ice Bath: Controls the initial exothermic reaction between the acyl chloride and the phenol.

e Aqueous Workup: Removes the pyridinium hydrochloride salt and any unreacted starting
materials.

Synthesis Workflow Diagram:

‘Workup & Purification

ixture o o uench with WaerAqueuus kaup)—P( Dry with MgSOs )—»(r H ﬂ Pure Product
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Caption: Synthesis workflow for 1,4-Dipropionyloxybenzene.

Spectroscopic Analysis

While experimental spectra are not readily available in public databases, the expected
spectroscopic features can be predicted based on the molecule's structure.

Predicted *H NMR Spectrum (500 MHz, CDCIs):

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1582848?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons (Ar-
~7.10 S 4H
H)
Methylene protons (-
~2.60 q 4H Y P (
CHz-)
~1.25 t 6H Methyl protons (-CHs)

Interpretation:

o The four aromatic protons are chemically equivalent due to the symmetry of the molecule,
resulting in a singlet.

o The methylene protons are adjacent to a methyl group, leading to a quartet (q) splitting
pattern (n+1 rule, where n=3).

o The methyl protons are adjacent to a methylene group, resulting in a triplet (t) splitting
pattern (n+1 rule, where n=2).

Predicted **C NMR Spectrum (125 MHz, CDCls):

Chemical Shift (6, ppm) Assignment

~172 Carbonyl carbon (C=0)

~148 Aromatic carbon attached to oxygen (Ar-C-O)
~122 Aromatic carbon (Ar-C-H)

~28 Methylene carbon (-CHz-)

~9 Methyl carbon (-CHs)

Interpretation:
e The spectrum is expected to be simple due to the molecule's symmetry.

e The ester carbonyl carbon will appear significantly downfield.
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» Two distinct signals are expected for the aromatic carbons.

e The aliphatic carbons of the propionyl groups will appear upfield.

Predicted IR Spectrum:

Wavenumber (cm~?) Functional Group
~3100-3000 Aromatic C-H stretch
~2980-2850 Aliphatic C-H stretch
~1750 C=0 stretch (ester)
~1600, 1500 Aromatic C=C stretch
~1200 C-O stretch (ester)

Interpretation:
e The most prominent peak will be the strong C=0 stretch of the ester functional group.
e The presence of both aromatic and aliphatic C-H stretches will be evident.

e Astrong C-O stretching band is also characteristic of the ester groups.

Mechanism of Action: Tyrosinase Inhibition

The primary biological activity of 1,4-Dipropionyloxybenzene is the inhibition of tyrosinase, a
copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. It is
presumed that 1,4-Dipropionyloxybenzene acts as a prodrug, being hydrolyzed in the skin to
release hydroquinone, which is the active tyrosinase inhibitor.

The mechanism of tyrosinase inhibition by hydroquinone involves:

o Competitive Inhibition: Hydroquinone structurally resembles tyrosine, the natural substrate of
tyrosinase. It competes with tyrosine for binding to the active site of the enzyme.

o Reduction of Dopaquinone: Hydroquinone can also act as a reducing agent, converting
dopaquinone back to L-DOPA, thereby preventing the formation of downstream melanin
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precursors.

o Direct Cytotoxicity to Melanocytes: At higher concentrations, hydroquinone can be cytotoxic
to melanocytes, the cells responsible for melanin production.

Melanin Synthesis and Inhibition Pathway:

/Melanin Synthesis Pathway\

yrosinase

Inhibition Mechanism

Hydroquinone
(from 1,4-Dipropionyloxybenzene)

|
yrosinase

\

(Dopaquinonea

urther Steps

Melanin

Click to download full resolution via product page

.

Caption: Simplified pathway of melanin synthesis and its inhibition by hydroquinone.

Applications in Research and Development

1,4-Dipropionyloxybenzene is primarily used as a research chemical in the following areas:
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o Dermatological Research: It serves as a tool to study melanogenesis and the effects of
tyrosinase inhibition in vitro and in vivo. Its improved stability over hydroquinone makes it a
useful compound for formulation studies.

o Cosmeceutical and Pharmaceutical Formulation: Research is ongoing to develop more
effective and safer skin-lightening agents. 1,4-Dipropionyloxybenzene is evaluated for its
efficacy, skin penetration, and potential for reduced side effects compared to hydroquinone.

e Drug Discovery: While its primary application is in dermatology, the hydroquinone backbone
is a scaffold that can be explored for other therapeutic targets. As an esterified derivative,
1,4-Dipropionyloxybenzene could be a starting point for developing prodrugs with different
biological activities.

Conclusion

1,4-Dipropionyloxybenzene is a valuable compound for researchers in the fields of
dermatology and cosmetic science. Its well-defined chemical properties, straightforward
synthesis, and role as a tyrosinase inhibitor make it an important tool for studying and
modulating skin pigmentation. This guide provides the foundational knowledge for scientists
and professionals to effectively utilize this compound in their research and development
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-
Dipropionyloxybenzene: Synthesis, Properties, and Applications]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1582848#molecular-
weight-and-formula-of-1-4-dipropionyloxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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